molecular formula C14H13NO3 B11768433 (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B11768433
M. Wt: 243.26 g/mol
InChI Key: ZURWVDYSJMWWSX-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features a methanone group linking a 2,5-dimethoxyphenyl ring and a pyridin-3-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The use of copper catalysts in the presence of water is a preferred method due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aromatic ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Aromatic ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.

Biological Activity

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,5-dimethoxyphenyl group attached to a pyridin-3-yl moiety via a carbonyl linkage. Its chemical formula is C13_{13}H13_{13}N1_{1}O3_{3}. The unique arrangement of methoxy groups influences both its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Similar compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a crucial process in cancer cell division .
  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been observed to enhance caspase-3 activity, a marker of programmed cell death, in treated cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate substrates such as 2,5-dimethoxybenzaldehyde and pyridin-3-amine under acidic conditions.
  • Reflux Methods : Employing catalysts like CuCl2_2 in solvents such as toluene to facilitate the reaction .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related derivatives. Below is a summary of findings from various research articles:

StudyCompoundBiological ActivityIC50_{50} Value
This compoundAntiproliferative against A549 cells<0.01 µM
Related pyridine derivativesInhibition of Pks13 enzyme in M. tuberculosisModerate
Analogous curcumin derivativesInduction of apoptosis in MDA-MB-231 cells1.33–1.57 times increase in caspase-3 activity

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds sharing structural features:

Compound NameStructure FeaturesUnique Aspects
(2-Methoxyphenyl)(pyridin-3-yl)methanoneSimilar phenyl and pyridine groupsLacks the second methoxy group
(4-Methylphenyl)(pyridin-3-yl)methanoneContains a methyl substituent on the phenylAltered electronic properties due to methyl group
(2,6-Dimethylphenyl)(pyridin-3-yl)methanoneDimethyl substitution at different positionsMay exhibit different biological activity profiles

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3

InChI Key

ZURWVDYSJMWWSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2

Origin of Product

United States

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